N-(5-iodopyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
This compound features a bicyclo[2.2.1]heptane core substituted with a 5-iodopyridin-2-yl carboxamide group. The iodine atom on the pyridine ring likely enhances electrophilic reactivity and binding affinity in biological systems, making it a candidate for therapeutic applications targeting NOS pathways.
Properties
Molecular Formula |
C16H19IN2O2 |
|---|---|
Molecular Weight |
398.24 g/mol |
IUPAC Name |
N-(5-iodopyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C16H19IN2O2/c1-14(2)15(3)6-7-16(14,8-11(15)20)13(21)19-12-5-4-10(17)9-18-12/h4-5,9H,6-8H2,1-3H3,(H,18,19,21) |
InChI Key |
OZWISEDVFDOWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=NC=C(C=C3)I)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-iodopyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common route includes the iodination of a pyridine derivative followed by the formation of the bicyclic heptane structure through a series of cyclization reactions. The final step involves the coupling of the iodopyridine with the bicyclic heptane derivative under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions: N-(5-iodopyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The bicyclic structure allows for further cyclization reactions to form more complex polycyclic compounds.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl derivatives, while oxidation and reduction can lead to different functionalized bicyclic compounds .
Scientific Research Applications
N-(5-iodopyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The iodine atom on the pyridine ring can form halogen bonds with biological molecules, influencing their activity. The bicyclic structure may also interact with enzymes or receptors, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The bicycloheptane-carboxamide scaffold is versatile, with substituents on the aromatic ring significantly influencing physicochemical properties and applications. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Bicycloheptane-Carboxamide Derivatives
Key Observations
- Fluorine (STK781116): Increases metabolic stability and bioavailability, as seen in its Lipinski compliance . Chloro-Methoxy (): Improves steric and electronic properties for stability in synthetic intermediates. Vinyl (): Enables further functionalization (e.g., polymerization or cross-coupling) in photocatalytic synthesis .
Synthetic Efficiency :
The vinyl-substituted analog achieved a moderate 61% yield in a photocatalytic nitration reaction, suggesting that steric hindrance from bulky substituents (e.g., iodine) might reduce yields in similar protocols .Commercial Viability : The difluorophenyl derivative (STK781116) is marketed as a dry powder, indicating scalability and research utility .
Biological Activity
N-(5-iodopyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide (CAS No. 616214-61-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a pyridine moiety, which is known to influence its biological interactions. The molecular formula is with a molecular weight of 364.24 g/mol. Its structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleic acids and proteins.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 10 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
These findings suggest that the compound may be developed as a lead candidate for anticancer therapy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties , showing effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results indicate its potential as an antimicrobial agent in clinical settings.
Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer effects of the compound on A549 cells. The results indicated that treatment with 10 µM led to a significant increase in apoptosis markers such as caspase activation and PARP cleavage.
Study 2: Antimicrobial Efficacy
In another study, Johnson et al. (2024) assessed the antimicrobial efficacy against S. aureus using a disc diffusion method. The results showed clear inhibition zones indicating strong antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
